molecular formula C12H17N B175440 4-Méthyl-4-phénylpiperidine CAS No. 160132-91-2

4-Méthyl-4-phénylpiperidine

Numéro de catalogue B175440
Numéro CAS: 160132-91-2
Poids moléculaire: 175.27 g/mol
Clé InChI: WMZXPOYYJULZMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-4-phenylpiperidine is a chemical compound with the CAS Number: 160132-91-2 . It has a molecular weight of 175.27 . It is a liquid at room temperature .


Synthesis Analysis

Piperidones, which include 4-Methyl-4-phenylpiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The InChI code for 4-Methyl-4-phenylpiperidine is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .


Chemical Reactions Analysis

Piperidines, including 4-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Methyl-4-phenylpiperidine is a liquid at room temperature . It has a molecular weight of 175.27 . The InChI code for this compound is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .

Applications De Recherche Scientifique

Industrie pharmaceutique

Les pipéridines, dont le 4-méthyl-4-phénylpiperidine, figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle significatif dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Applications anticancéreuses

Les dérivés de la pipéridine, y compris le this compound, sont utilisés de différentes manières comme agents anticancéreux . Ils ont montré des résultats prometteurs dans le traitement de divers types de cancers in vitro et in vivo .

Applications antivirales

Les dérivés de la pipéridine ont également été utilisés dans le développement de médicaments antiviraux . Ils peuvent inhiber la réplication de certains virus, ce qui en fait un outil précieux dans la lutte contre les maladies virales .

Applications antipaludiques

Les dérivés de la pipéridine sont utilisés comme agents antipaludiques . Ils ont montré une efficacité dans l'inhibition de la croissance des parasites du paludisme .

Applications antimicrobiennes et antifongiques

Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui les rend utiles dans le traitement de diverses infections <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.5

Mécanisme D'action

Target of Action

4-Methyl-4-phenylpiperidine is a derivative of the phenylpiperidine class of compounds . The primary targets of this class of compounds are opioid receptors, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them and acting as an agonist . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission . The result is a decrease in the perception of pain .

Biochemical Pathways

The activation of opioid receptors by 4-Methyl-4-phenylpiperidine affects several biochemical pathways. Primarily, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission . This leads to a decrease in the transmission of pain signals, thereby producing analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of 4-Methyl-4-phenylpiperidine are similar to those of other phenylpiperidine derivatives. It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, and CYP2C19 . The compound’s bioavailability is 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment . The compound is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of 4-Methyl-4-phenylpiperidine’s action primarily involve the reduction of pain signal transmission. By binding to and activating opioid receptors, the compound inhibits the release of neurotransmitters involved in pain transmission . This results in analgesic effects, reducing the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-4-phenylpiperidine. Factors such as pH can affect the compound’s stability and solubility, potentially impacting its bioavailability . Additionally, individual factors such as the presence of liver disease can affect the compound’s metabolism and, consequently, its efficacy .

Safety and Hazards

The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Orientations Futures

While specific future directions for 4-Methyl-4-phenylpiperidine are not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name

4-methyl-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXPOYYJULZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388527
Record name 4-methyl-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160132-91-2
Record name 4-methyl-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Freshly prepared methanolic formic acid solution (4.4% by weight, 70 mL) was added to 1-benzyl-4-methyl-4-phenylpiperidine (3.23 g, 12.2 mmol, 1.00 equiv). To the resulting solution was added palladium on carbon (10% Pd, 2.00 g). The mixture was stirred at room temperature for 24 hours. The solid was filtered out and washed with MeOH (30 mL), H2O (15 mL), CH2Cl2 (30 mL) and MeOH (15 mL). The combined filtrate and washings were concentrated, and the residue was dissolved in CH2Cl2 (50 mL) and H2O (10 mL). The aqueous phase was adjusted to pH 11 by addition of 1N aqueous NaOH. The organic phase was separated, dried over MgSO4 and concentrated. The residual oil was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2.0M in MeOH) 100:4:0 to 100:20:10) to afford 1.20 g of 1-benzyl-4-methyl-4-phenylpiperidine and 1.10 g (51%, 82% based on unrecovered starting material) of 4-methyl-4-phenylpiperidine, which was characterized spectroscopically.
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled suspension of 10% Pd-C (0.5 g) in 10 mL methanol was added a solution of 1-benzyl-4-methyl-4-phenylpiperidine (4.5 g, 17.0 mmol) in 40 mL of methanol and the resulting suspension was hydrogenated in a Parr bomb under 250 psi of hydrogen for two days. The suspension was filtered through a pad of celite and the solvent was removed from the filtrate to obtain 4-methyl-4-phenylpiperidine as a yellow solid (3.3 g, 99% yield).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-phenylpiperidine
Reactant of Route 2
4-Methyl-4-phenylpiperidine
Reactant of Route 3
4-Methyl-4-phenylpiperidine
Reactant of Route 4
4-Methyl-4-phenylpiperidine
Reactant of Route 5
4-Methyl-4-phenylpiperidine
Reactant of Route 6
4-Methyl-4-phenylpiperidine

Q & A

Q1: Why is 4-Methyl-4-phenylpiperidine of interest in the development of α1a adrenoceptor antagonists?

A1: The research focuses on developing selective α1a adrenoceptor antagonists, which are of interest for treating conditions like benign prostatic hyperplasia. The initial lead compound (1a) showed promising α1a antagonist activity but was metabolized into 4-methoxycarbonyl-4-phenylpiperidine, a μ-opioid agonist []. This opioid activity is undesirable. The study investigated replacing the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate this unwanted side effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.